molecular formula C10H6O4 B2877262 5-Ethynylisophthalic acid CAS No. 432025-97-3

5-Ethynylisophthalic acid

Cat. No. B2877262
CAS RN: 432025-97-3
M. Wt: 190.154
InChI Key: XKEUZQRIANAGPB-UHFFFAOYSA-N
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Description

5-Ethynylisophthalic acid is a chemical compound with the molecular formula C10H6O4 . It is also known by other names such as 5-Ethynylbenzene-1,3-dioic acid and 5-Ethynyl-1,3-benzenedicarboxylic acid .


Synthesis Analysis

5-Ethynylisophthalic acid can be synthesized in one step by reacting dimethyl-5-(trimethylsilylethynyl)isophthaloate with sodium hydroxide (NaOH) in tetrahydrofuran (THF) at room temperature for 4 hours . The precipitate formed is centrifuged down, dissolved in aqueous NaOH, and stirred for 2 hours at room temperature . The reaction mixture is then cooled to 0°C, acidified with 10% HCl to pH 1-2, and the precipitate formed is isolated by centrifugation, washed twice with water, and dried . This process yields the target compound as a powder .


Molecular Structure Analysis

The molecular structure of 5-Ethynylisophthalic acid is characterized by a molecular weight of 190.15 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 277 .


Physical And Chemical Properties Analysis

5-Ethynylisophthalic acid has a molecular weight of 190.15 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 277 .

Safety and Hazards

5-Ethynylisophthalic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

5-Ethynylisophthalic acid is a high-quality Isophthalate available from CD Bioparticles Drug Delivery . It is used in research in MOFs Linkers , indicating its potential for future applications in drug delivery systems.

properties

IUPAC Name

5-ethynylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h1,3-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEUZQRIANAGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylisophthalic acid

CAS RN

432025-97-3
Record name 432025-97-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dipotassium 5-ethynylisophthalate in an amount of 5 g (0.019 moles) was dissolved into 20 ml of ion-exchanged water and insoluble substances were removed by filtration with a 5C filter paper. To the obtained filtrate, a 5 moles/liter hydrochloric acid was added under stirring until the pH became 1. The formed solid substance was separated by filtration, washed with ion-exchanged water and filtered. The filtration and the washing were repeated twice. The obtained solid substance was dried at 50° C. under a reduced pressure and 3.6 g of 5-ethynylisophthalic acid was obtained (the yield: 99.5%).
Name
Dipotassium 5-ethynylisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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